Lipophilicity Comparison: n-Octylglycine vs. Shorter N-Alkyl Glycine Homologues
In a head-to-head comparison of ten N-substituted glycine derivatives with alkyl chains ranging from propyl to octyl, n-octylglycine demonstrated the highest lipophilicity among all compounds tested [1]. Computational ADME analysis and bioavailability radar assessment confirmed that octyl glycine and 2-aminoheptyl glycine exhibited the most pronounced lipophilic character, making them superior agents for cell membrane passage relative to shorter-chain analogs such as propyl, butyl, pentyl, and hexyl derivatives [1]. Molecular docking studies further revealed that octyl glycine had the highest negative docking energy with DNA among the series, reflecting enhanced binding affinity attributable to its octyl chain length [1].
| Evidence Dimension | Lipophilicity (relative ranking within N-substituted glycine series) |
|---|---|
| Target Compound Data | Highest lipophilicity among propyl, butyl, sec-butyl, tert-butyl, pentyl, isopentyl, tert-pentyl, hexyl, 2-aminoheptyl, and octyl derivatives |
| Comparator Or Baseline | Shorter-chain N-alkyl glycine derivatives (propyl, butyl, pentyl, hexyl) |
| Quantified Difference | Octyl glycine ranked as 'the best' for lipophilicity; propyl glycine exhibited greater solubility but lower lipophilicity |
| Conditions | In silico ADME prediction and lipophilicity determination; molecular docking with DNA |
Why This Matters
For procurement decisions in drug delivery or cell penetration applications, n-octylglycine provides the highest membrane permeability within the N-alkylglycine series, a property that shorter-chain homologues cannot achieve.
- [1] Jafari A, Eslami Moghadam M, Mansouri-Torshizi H. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. 2023;8(34):31113-31125. View Source
